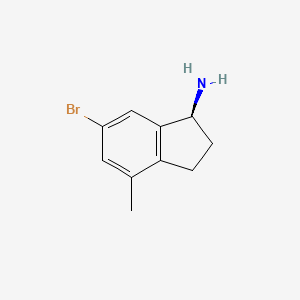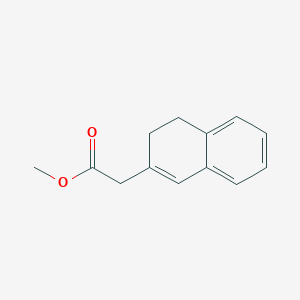![molecular formula C9H8BrN3O2 B13041887 ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Esterification: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and potentially leading to new bioactive forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of complex molecular architectures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while a coupling reaction could produce a biaryl compound.
Scientific Research Applications
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various drugs, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, especially those involving cell signaling and regulation.
Material Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used to probe the function of biological macromolecules and to develop new biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate: Differing in the position and number of substituents.
Uniqueness
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 4-position and the ester group at the 7-position provides distinct chemical properties that can be exploited in various synthetic and biological applications.
This compound’s versatility and potential for modification make it a valuable tool in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 |
InChI Key |
MHRBSFQJGFRPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041815.png)
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)

![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)

![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B13041837.png)


![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)



